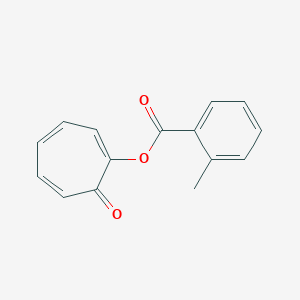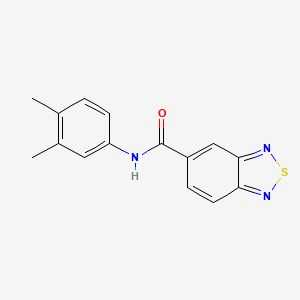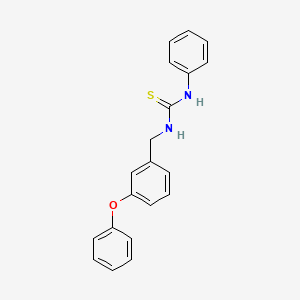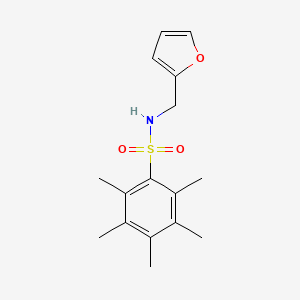
N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide: is an organic compound that features a furan ring attached to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the reaction of 2,3,4,5,6-pentamethylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing techniques such as crystallization or chromatography for purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo oxidation reactions, typically forming furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Chemistry: N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology and Medicine: It may serve as a lead compound for the development of new drugs with antibacterial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and furan moieties. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
- N-(furan-2-ylmethyl)aniline
- N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide
- N-(furan-2-ylmethyl)furan-2-carboxamide
Uniqueness: N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the presence of both a highly substituted benzene ring and a furan ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-10-11(2)13(4)16(14(5)12(10)3)21(18,19)17-9-15-7-6-8-20-15/h6-8,17H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLERTVQPAWOXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC2=CC=CO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)
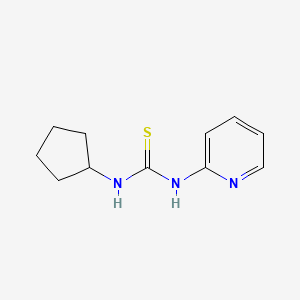
![3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5697167.png)
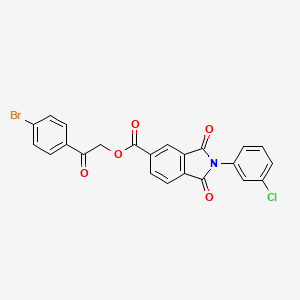
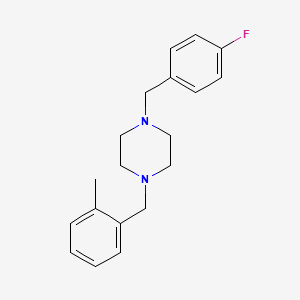
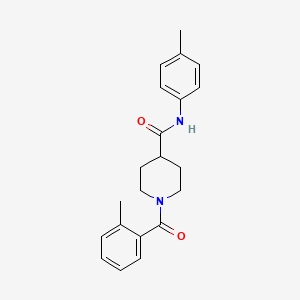
![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)
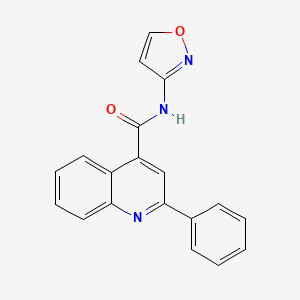
![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
![2-Hydroxy-4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5697239.png)
